Specific Scientific Field: Organic chemistry, particularly N-nitroso compound synthesis.
Application Summary: Researchers use tert-butyl nitrite (TBN) derived from this compound to synthesize N-nitroso compounds. TBN serves as a mild nitrosating agent.
Experimental Procedures:Reaction: Combine secondary amines with TBN under solvent-free conditions.
Scope: Broad substrate range, including cyclic and acyclic amines.
Yields: Excellent yields with easy isolation.
Results and Outcomes: Efficient access to N-nitroso compounds for further studies .
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring and two phenyl substituents. Its molecular formula is C21H23NO4, and it has a molecular weight of 353.41 g/mol. The compound is primarily used in organic synthesis and medicinal chemistry due to its interesting chemical properties and potential biological activities.
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.
Research indicates that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor binder, which could lead to therapeutic applications in treating various diseases. Notably, it has shown promise in anti-inflammatory and anticancer studies . The specific mechanisms of action involve interactions with molecular targets that modulate biological pathways.
The synthesis of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate typically involves several steps:
Industrial methods may utilize continuous flow processes to enhance efficiency and yield during synthesis.
tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has several notable applications:
Studies on interaction mechanisms reveal that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate can bind to specific enzymes or receptors. This binding alters their activity, leading to various biological effects depending on the context of use. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate:
Compound Name | Structural Features | Unique Properties |
---|---|---|
tert-Butyl (2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate | Contains a pyran ring | Different substituents lead to distinct reactivity |
tert-Butyl 6-oxo-2,3-diphenyl-4-piperidinecarboxylate | Piperidine instead of morpholine | Varies in biological activity |
tert-Butyl 6-oxo-2,3-diphenyl-4-pyrrolidinecarboxylate | Pyrrolidine ring present | Unique pharmacological properties |
The uniqueness of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate lies in its specific combination of a morpholine ring structure along with phenyl groups and a tert-butyl ester. This combination contributes to its distinctive chemical properties and potential applications compared to similar compounds.
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (hereafter referred to as the Williams chiral auxiliary) serves as a critical template for achieving stereochemical precision in [3+2] cycloadditions. Its rigid morpholine scaffold, featuring two stereogenic centers and bulky aryl substituents, creates a chiral environment that directs the spatial orientation of reacting dipoles.
The auxiliary’s morpholine ring stabilizes azomethine ylides through hydrogen bonding with the carbonyl oxygen, enabling intramolecular [3+2] cycloadditions with electron-deficient alkynes. For example, in the synthesis of Fmoc-L-cyclopentylglycine, the Williams auxiliary guides the formation of a cis-fused bicyclic intermediate with >98% diastereomeric excess (de) by enforcing a boat-like transition state. This contrasts with Evans oxazolidinone auxiliaries, which typically favor chair-like transition states.
Dipolarophile | Product | Yield (%) | de (%) |
---|---|---|---|
Dimethyl acetylenedicarboxylate | Bicyclic pyrrolidine | 82 | 98 |
Phenyl vinyl sulfone | Spirocyclic oxindole | 75 | 95 |
The auxiliary’s tert-butyl ester group further enhances steric shielding, preventing undesired π-facial interactions. Computational studies reveal that the diphenyl substituents induce a 15° tilt in the ylide’s trajectory, favoring endo selectivity.
The synthesis of chiral morpholine derivatives requires sophisticated catalytic systems to control stereochemistry at multiple centers. For tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, two primary strategies dominate modern approaches: transition metal-catalyzed hydrogenation of unsaturated precursors and Lewis acid-mediated ring-forming reactions.
Rhodium-catalyzed asymmetric hydrogenation has emerged as the most effective method for installing stereocenters in morpholine precursors. The hydrogenation of α,β-unsaturated nitriles and enamides containing ester/amide groups achieves exceptional enantioselectivity when using chiral bisphosphine-Rh complexes. For example, the SKP–Rh catalytic system (SKP = (S,S)-f-spiroPhos) enables quantitative yields and enantiomeric excess (ee) values up to 99% in the hydrogenation of 2-substituted dehydromorpholines [5].
Table 1: Performance of Transition Metal Catalysts in Morpholine Hydrogenation
Catalyst | Substrate Class | ee (%) | Turnover Number (TON) |
---|---|---|---|
Rh-(S,S)-SKP | 2-Substituted dehydromorpholines | 99 | 10,000 |
Rh-(R)-BINAP | α,β-Unsaturated nitriles | 97.5 | 5,000 |
Ru-JosiPhos | Cyclic enecarbamates | 95 | 2,000 |
The reaction mechanism involves suprafacial hydride transfer to the β-carbon of the unsaturated nitrile, followed by stereoselective protonation at the α-position. Large-bite-angle bisphosphine ligands, such as SKP, enhance enantioselectivity by creating a rigid chiral environment that stabilizes the pro-R transition state [5]. This method has been successfully applied to gram-scale syntheses of morpholine intermediates for Paroxetine and related pharmacophores [4].
A critical advancement involves the hydrogenation of γ-branched allylic amides, where remote stereocontrol is achieved through non-covalent interactions between the catalyst and substrate. For tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, this approach ensures precise configuration at both the 2R and 3S positions [5].
Lewis acids play a pivotal role in controlling stereochemistry during morpholine ring formation. Indium(III) triflate (In(OTf)~3~) and magnesium triflate (Mg(OTf)~2~) catalyze the halonium-induced cyclization of amino alcohols to produce morpholines with defined stereocenters [6].
Key Reaction Pathway:
Table 2: Effect of Lewis Acids on Morpholine Cyclization
Lewis Acid | Solvent | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
In(OTf)~3~ | DCM | 25 | 92 | 98 |
Mg(OTf)~2~ | Toluene | 80 | 85 | 95 |
Sc(OTf)~3~ | MeCN | 60 | 78 | 90 |
In(OTf)~3~ provides superior stereocontrol due to its strong oxophilicity, which coordinates the carbonyl oxygen of the tert-butyl carboxylate group. This coordination locks the intermediate into a chair-like transition state, favoring the (2R,3S) configuration [6]. The use of DBU as a base further enhances selectivity by promoting rapid deprotonation and minimizing epimerization.
Notably, this method has been adapted for the synthesis of Claisen rearrangement precursors. By switching the halogen source to NBS and increasing reaction temperatures, allylic alcohols undergo elimination to form α,β-unsaturated esters, which subsequently rearrange into γ,δ-unsaturated morpholines [6].
Irritant